N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide
Overview
Description
N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a bromine atom at the 6th position and an acetamide group at the 3rd position of the chromen-2-one ring system, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves treating 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal in boiling xylene and methyl hydrazinecarbodithioate in 2-propanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various amines.
Condensation Reactions: Reagents such as malononitrile and ammonium acetate are often used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, amines, and other substituted derivatives.
Condensation Products: Products include various heterocyclic compounds such as pyrazoles and thiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound’s bromine atom and acetamide group may contribute to its ability to interact with various biological pathways, including those involved in inflammation and cancer .
Comparison with Similar Compounds
6-Bromo-2H-chromen-2-one: Lacks the acetamide group but shares the bromine substitution.
3-Acetyl-6-bromo-2H-chromen-2-one: Precursor to N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide.
N-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidenehydrazinecarbodithioate: Contains a hydrazinecarbodithioate group instead of an acetamide group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the acetamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(6-bromo-2-oxochromen-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6(14)13-9-5-7-4-8(12)2-3-10(7)16-11(9)15/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCWHDKEYMEEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC(=C2)Br)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308027 | |
Record name | N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33404-13-6 | |
Record name | 33404-13-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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